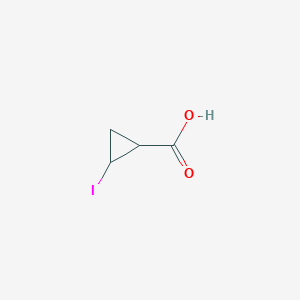

(cis)2-Iodocyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC16545618

Molecular Formula: C4H5IO2

Molecular Weight: 211.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5IO2 |

|---|---|

| Molecular Weight | 211.99 g/mol |

| IUPAC Name | 2-iodocyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) |

| Standard InChI Key | JLDDIEQQVGNSGM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1I)C(=O)O |

Introduction

Chemical Identity and Structural Properties

(cis)-2-Iodocyclopropanecarboxylic acid is formally identified by the IUPAC name 2-iodocyclopropane-1-carboxylic acid . Its molecular structure consists of a strained cyclopropane ring with a carboxylic acid (-COOH) group at position 1 and an iodine atom at position 2 in a cis orientation relative to the acid moiety.

Molecular Descriptors

-

Molecular Formula: CHIO

-

Molecular Weight: 211.99 g/mol

-

InChI Key: JLDDIEQQVGNSGM-UHFFFAOYSA-N

The compound’s strained cyclopropane ring contributes to its reactivity, while the iodine atom serves as a leaving group in substitution reactions. The cis-configuration ensures spatial proximity between the iodine and carboxylic acid groups, influencing its stereochemical outcomes in synthetic pathways .

Synthesis and Preparation

Synthetic Routes

The synthesis of (cis)-2-iodocyclopropanecarboxylic acid typically involves iodination of cyclopropanecarboxylic acid derivatives. Cyclopropanecarboxylic acid itself can be prepared via:

-

Ring-closing reactions of allylic halides with malonate esters.

-

Simmons–Smith cyclopropanation of α,β-unsaturated carboxylic acids.

Subsequent iodination is achieved using iodine monochloride (ICl) or hypervalent iodine reagents under controlled conditions to ensure cis-selectivity . Hypervalent iodine compounds, such as iodobenzene diacetate, are particularly effective due to their ability to transfer iodine electrophilically without ring-opening side reactions .

Chemical Reactivity and Transformations

Substitution Reactions

The iodine atom in (cis)-2-iodocyclopropanecarboxylic acid is highly susceptible to nucleophilic displacement. For example:

-

Aminolysis: Reaction with amines yields cyclopropane carboxamides.

-

Alkoxylation: Treatment with alcohols produces cyclopropane esters.

These reactions are facilitated by the electron-withdrawing effect of the carboxylic acid group, which polarizes the C–I bond .

Cyclization and Ring-Opening

The compound’s iodine atom enables participation in transition-metal-catalyzed couplings. A notable application is its use in copper-free Sonogashira reactions with terminal alkynes, forming 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in >90% yield . This process involves:

-

Coupling: Pd-catalyzed cross-coupling with alkynes.

-

5-exo-dig cyclization: Intramolecular attack of the amide nitrogen onto the alkyne.

This method outperforms classical routes using organometallic reagents, offering superior diastereoselectivity and functional group tolerance .

Applications in Organic Synthesis

Building Block for Bicyclic Frameworks

(cis)-2-Iodocyclopropanecarboxylic acid is a precursor to 3-azabicyclo[3.1.0]hexan-2-ones, structures prevalent in bioactive molecules. For instance, protonation of intermediates generates -acyliminium ions, which undergo Pictet–Spengler cyclizations to form quaternary stereocenters .

Comparative Analysis of Synthetic Methods

| Method | Yield | Diastereoselectivity | Functional Group Tolerance |

|---|---|---|---|

| Copper-Free Sonogashira | >90% | High | Excellent |

| Organometallic Addition | 60–75% | Moderate | Limited |

The copper-free Sonogashira approach offers significant advantages, including milder conditions and broader substrate scope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume